3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-7-2-6(4-12)3-9-8(7)11-10-5/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYSKVUFMABIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221164 | |
| Record name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885223-66-5 | |
| Record name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885223-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Ring-Closure Reaction Using 2-chloro-3-pyridinecarboxaldehyde and Hydroxylamine Hydrochloride (Patent CN105801574A)
Method Summary:
This method involves a ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) solvent under the catalytic effect of hydroxylamine hydrochloride (oxammonium hydrochloride). The reaction is carried out at 60 °C with triethylamine as a base. The process leads to the formation of the 1H-pyrazolo[3,4-b]pyridine compound with yields up to 85%.
| Embodiment | 2-chloro-3-pyridinecarboxaldehyde (g, mmol) | Hydroxylamine Hydrochloride (g) | Molar Ratio (Hydroxylamine: Substrate) | Triethylamine (mL) | Temperature (°C) | Time (h) | Yield (%) | Product Obtained (g) |
|---|---|---|---|---|---|---|---|---|
| 1 | 20 (141.3) | 10 | 1:1 | 100 | 60 | 6 | 43 | 7.3 |
| 2 | 20 (141.3) | 50 | 5:1 | 100 | 60 | 8 | 71 | 12 |
| 3 | 20 (141.3) | 25 | 2.5:1 | 100 | 60 | 8 | 85 | 15.2 |
- Notes:
- The reaction proceeds via ring closure of the aldehyde with hydroxylamine hydrochloride, forming the pyrazolo[3,4-b]pyridine core.
- The process is characterized by mild conditions, straightforward work-up, and high yield, suitable for industrial scale-up.
- Purification is simplified compared to earlier methods that required chromatography.
- Physicochemical data for the product include $$m/z = 120$$ (mass spectrometry) and characteristic ^1H NMR signals at 7.2, 8.15, 8.66, and 12.49 ppm (in CDCl_3).
Cascade 6-endo-dig Cyclization from 5-Aminopyrazoles and Alkynyl Aldehydes (Research Article, PMC9571537)
Method Summary:
This approach utilizes a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, activated by silver salts (e.g., Ag(CF3CO2)) or halogen sources (I_2, NBS), to form pyrazolo[3,4-b]pyridine derivatives including aldehyde-functionalized products.-
- Typical reaction: 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol) and 3-phenylpropiolaldehyde (0.2 mmol) in DMAc (1.5 mL)
- Catalyst: Ag(CF3CO2) (10 mol%)
- Acid additive: TfOH (30 mol%)
- Temperature: 100 °C
- Time: 2 h
-
- Initial condensation forms an intermediate imine.
- Silver coordinates to the alkyne, facilitating 6-endo-dig cyclization to form the fused ring system.
- Demetallation yields the pyrazolo[3,4-b]pyridine aldehyde product.
-
- Good functional group tolerance and regioselectivity.
- Versatile for synthesizing halogenated and non-halogenated derivatives.
- Potential for further functionalization (arylation, alkynylation, etc.).
Catalyst-Assisted One-Pot Synthesis Using Nano-Magnetic Metal–Organic Frameworks (Fe3O4@MIL-101(Cr)-N(CH2PO3)_2) (Nature Scientific Reports, 2022)
Method Summary:
A green, solvent-free method involves the reaction of aldehyde derivatives, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole in the presence of a nano-magnetic MOF catalyst at 100 °C. The catalyst is recyclable and facilitates the cyclization to pyrazolo[3,4-b]pyridine derivatives.-
- Catalyst loading: 20 mg
- Reaction monitored by TLC
- Catalyst can be reused up to 7 cycles without significant loss of activity
- The method yields clean products with short reaction times.
-
- The catalyst activates the aldehyde for Michael addition.
- Subsequent cyclization and dehydration steps form the pyrazolo[3,4-b]pyridine core.
- The process involves a concerted vinyl addition and bond oxidation (CVABO) with hydrogen release.
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ring-closure with 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride (Patent CN105801574A) | DMF, hydroxylamine hydrochloride, triethylamine, 60 °C, 6-8 h | Up to 85 | Mild conditions, high yield, industrial scalability | Requires triethylamine, reaction time moderate |
| Cascade 6-endo-dig cyclization (PMC9571537) | 5-aminopyrazole, alkynyl aldehyde, Ag catalyst, TfOH, DMAc, 100 °C, 2 h | Moderate to good | High regioselectivity, functional group tolerance, versatile | Use of silver catalyst, higher temperature |
| Nano-MOF catalyzed one-pot synthesis (Nature 2022) | Aldehyde derivatives, pyrazolylamine, cyanoacetyl indole, nano-MOF catalyst, solvent-free, 100 °C | Good (not specified exact) | Green chemistry, catalyst recyclability, solvent-free | Catalyst synthesis complexity, substrate scope |
The patent method (CN105801574A) provides a scalable and high-yielding route using inexpensive and readily available starting materials, suitable for industrial production due to mild conditions and simple purification.
The cascade 6-endo-dig cyclization offers a strategic synthetic route for diversified pyrazolo[3,4-b]pyridine derivatives, including halogenated forms, which are valuable for further functionalization and drug discovery.
The nano-MOF catalyzed method emphasizes green chemistry principles, catalyst reusability, and solvent-free conditions, aligning with sustainable synthesis goals.
NMR and mass spectrometry data confirm the successful formation of the target aldehyde compound with characteristic chemical shifts and mass signals.
The preparation of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be effectively achieved via:
A ring-closure reaction of 2-chloro-3-pyridinecarboxaldehyde catalyzed by hydroxylamine hydrochloride in DMF, yielding up to 85% product under mild conditions.
A silver-catalyzed cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, providing regioselective access to functionalized pyrazolopyridines.
A green, nano-catalyst mediated one-pot synthesis under solvent-free conditions, enabling catalyst recycling and clean reaction profiles.
Each method presents unique advantages in terms of yield, operational simplicity, environmental impact, and substrate versatility, allowing selection based on the intended application and scale.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially useful properties.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. In a study by Samar et al., several substituted pyrazolo[3,4-b]pyridines demonstrated dose-dependent antibacterial effects against Escherichia coli and Bacillus subtilis, as well as antifungal activity against Candida albicans . The presence of the aldehyde function in the structure appears to enhance these activities.
1.2 Antiviral and Anti-inflammatory Properties
The compound has also been investigated for its potential antiviral properties. Certain derivatives have been reported to act as selective inhibitors of A1 adenosine receptors and phosphodiesterase 4 (PDE4), which are crucial in immune and inflammatory responses . This suggests potential applications in treating conditions like asthma and other inflammatory diseases.
1.3 Neuroprotective Effects
In the context of neuropharmacology, pyrazolo[3,4-b]pyridine derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. Their ability to modulate neurotransmitter systems may provide therapeutic avenues for managing cognitive decline .
Synthesis and Material Science Applications
2.1 Catalytic Synthesis
The compound serves as a precursor in the synthesis of various pyrazolo[3,4-b]pyridine frameworks through catalytic processes. Recent studies have utilized novel catalysts for the efficient synthesis of these compounds, highlighting their role in developing new pharmaceutical agents . For example, a magnetic metal-organic framework was employed to facilitate the synthesis of new derivatives with improved yields and shorter reaction times .
2.2 Organic Electronics
Beyond biological applications, this compound has been explored in material chemistry, particularly in organic electronics. Its derivatives are being studied for use in organic light-emitting diodes (OLEDs) and semiconductors due to their favorable electronic properties . The incorporation of such compounds into electronic materials could enhance performance characteristics such as efficiency and stability.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes, such as kinases, proteases, or nucleic acid-binding proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-methanol
- 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-nitrile
Uniqueness
Compared to these similar compounds, 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and a useful scaffold in drug discovery.
Biological Activity
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazolo[3,4-b]pyridine core and an aldehyde functional group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 174.19 g/mol. The compound features a methyl group at the 3-position of the pyrazolo ring, which influences its chemical reactivity and biological interactions.
Antiproliferative Activity
Recent studies have indicated that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds with modifications at critical positions have shown IC values in the nanomolar range against specific tumor cells:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.18 |
| Compound B | A549 (lung cancer) | 0.13 |
| Compound C | Colo-205 (colon cancer) | 0.19 |
These findings suggest that structural modifications can enhance the cytotoxic properties of pyrazolo derivatives, making them promising candidates for further development in cancer therapy .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that it can inhibit apoptosis in neuronal cell lines by modulating mitochondrial pathways. Specifically, it upregulates Bcl-2 and downregulates cytochrome-C release, leading to reduced activation of caspases involved in apoptosis .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Compounds derived from this scaffold have shown potent inhibition against kinases such as Pim-1 and Pim-2, with IC values as low as 10 nM .
- Cholinesterase Inhibition : Some derivatives exhibit strong inhibitory effects on acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Case Study 1 : A study evaluated the compound's effect on SH-SY5Y neuroblastoma cells, reporting significant neuroprotection at concentrations as low as 3.68 µM .
- Case Study 2 : Another investigation focused on its antitumor activity against BEL-7402 liver cancer cells, where it induced apoptosis and showed an IC value of 10.74 µM .
Q & A
Q. What are the primary synthetic routes for 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde?
The compound is synthesized via two key methodologies:
- Vilsmeier-Haack Reaction : Formylation using dimethylformamide (DMF) and POCl₃ under controlled conditions. Quiroga et al. demonstrated that pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives form efficiently when the precursor contains a dihydro-pyrazolo-fused system. Reaction conditions (ice bath, 100°C, 5 hours) yield moderate quantities .
- Reduction-Oxidation Sequence : Starting from azido precursors, reduction with lithium aluminum hydride (LAH) produces an amino alcohol intermediate, which is oxidized to the aldehyde using MnO₂. This method is effective for generating 4-amino-substituted derivatives, critical for downstream applications .
Q. How is the molecular structure of this compound characterized experimentally?
Structural confirmation relies on:
- X-ray crystallography : For unambiguous assignment of substituent positions and ring fusion (e.g., pyrazole-pyridine fusion angle and aldehyde orientation) .
- NMR spectroscopy : Distinct signals for the aldehyde proton (~9.8–10.2 ppm) and pyrazole/pyridine ring protons (6.5–8.5 ppm) confirm regiochemistry .
Advanced Research Questions
Q. How is this compound utilized in constructing complex heterocycles?
The aldehyde group enables Friedländer condensation with active methylene ketones (e.g., acetophenones) to synthesize pyrazolo[3,4-h][1,6]naphthyridines. Jachak et al. achieved high yields (75–90%) by reacting 4-amino derivatives of the carbaldehyde with α-methylene ketones under basic conditions. These naphthyridines exhibit tunable photophysical properties, making them candidates for optoelectronic studies .
Q. What challenges arise in optimizing regioselectivity during synthesis?
- Vilsmeier-Haack Limitations : Formylation occurs only if the pyrazolo[3,4-b]pyridine precursor is in a dihydro state. Fully aromatic systems resist formylation, necessitating careful precursor design .
- Competing Cyclization Pathways : During azido-group reduction, competing intramolecular cyclization can occur if oxidation conditions (e.g., MnO₂ concentration or solvent) are suboptimal, leading to byproducts like amino alcohols .
Q. How can computational methods aid in predicting reactivity?
- DFT Calculations : Used to model electron density at the aldehyde carbon, predicting nucleophilic attack sites for condensation reactions.
- Molecular Docking : Applied to assess interactions between derived naphthyridines and biological targets (e.g., acetylcholinesterase), guiding therapeutic applications .
Methodological Considerations
Q. How to troubleshoot low yields in Friedländer condensations?
- Parameter Optimization : Adjust reaction temperature (80–120°C), base strength (e.g., KOH vs. NaOH), and ketone reactivity. Polar aprotic solvents (DMF, DMSO) enhance aldehyde activation .
- Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane) to separate naphthyridines from unreacted aldehyde or ketone .
Q. What analytical techniques resolve contradictory data on reaction pathways?
- LC-MS Monitoring : Track intermediate formation (e.g., amino alcohol) during reduction-oxidation to identify incomplete oxidation steps .
- Isotopic Labeling : Use ¹³C-labeled DMF in Vilsmeier-Haack reactions to confirm formylation origin and rule out alternative mechanisms .
Emerging Research Directions
Q. Can this carbaldehyde serve as a precursor for metal-organic frameworks (MOFs)?
Preliminary studies suggest the aldehyde’s coordination potential with transition metals (e.g., Cu²⁺, Fe³⁺) for designing MOFs with luminescent or catalytic properties. Further work is needed to stabilize the pyrazolo-pyridine backbone under MOF synthesis conditions.
Q. What role does the methyl group play in modulating biological activity?
The 3-methyl substituent enhances lipophilicity, improving membrane permeability in cell-based assays. Derivatives of this carbaldehyde show promise as kinase inhibitors, though structure-activity relationship (SAR) studies are ongoing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
